molecular formula C16H18N2 B114170 2,3-Diphenylpiperazine CAS No. 143699-24-5

2,3-Diphenylpiperazine

Cat. No. B114170
M. Wt: 238.33 g/mol
InChI Key: NXYCTQXWYWRZDE-UHFFFAOYSA-N
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Description

2,3-Diphenylpiperazine is a chemical compound that has been the subject of various synthetic methods and applications in medicinal chemistry. It is a diarylpiperazine, a class of organic compounds containing the piperazine ring substituted with two phenyl groups at the 2nd and 3rd positions. This compound has been synthesized through intramolecular reductive coupling of diimines and has shown potential in pharmacological applications due to its ability to interact with biological targets such as T-type calcium channels and adrenoceptors .

Synthesis Analysis

The synthesis of 2,3-diphenylpiperazine has been achieved through a simple method involving intramolecular reductive coupling of diimines in the presence of Zn/Ti(O(i)Pr)2Cl2, yielding high ratios of the desired product with excellent enantiomeric

Scientific Research Applications

Serotonin Function Probing

m-Chlorophenylpiperazine (mCPP), a metabolite of the antidepressant trazodone, is widely used in psychopharmacology research as a probe of serotonin function, specifically 5-hydroxytryptamine (5-HT). It binds to 5-HT receptors and α-adrenoceptors. Research has shown that mCPP can induce anxiety symptoms and affect plasma concentrations of various hormones, but it does not significantly alter cognitive performance, pulse, or blood pressure. These findings suggest that mCPP's psychological and hormonal effects are not primarily due to effects on noradrenergic neurotransmission (Silverstone et al., 1994).

Pharmacokinetic and Pharmacodynamic Profile

The pharmacokinetic and pharmacodynamic profile of mCPP has been studied, showing variability in clearance and bioavailability. The compound leads to autonomic physical symptoms and disturbances of mood in subjects, indicating its potential for influencing the central nervous system (Gijsman et al., 1998).

N-dealkylation and Metabolism

Arylpiperazine derivatives, including those related to 2,3-Diphenylpiperazine, have clinical applications mainly for treating depression, psychosis, or anxiety. Understanding the metabolism, especially N-dealkylation, of these derivatives is crucial for clinical applications. The metabolites are known for their serotonin receptor-related effects and their extensive distribution in tissues, including the brain (Caccia, 2007).

Neuroendocrine Effects

Research indicates that compounds like m-CPP can influence neuroendocrine functions. For example, m-CPP has shown to affect plasma prolactin and cortisol levels and body temperature in humans. These effects are consistent with the role of serotonin in regulating prolactin, cortisol, body temperature, and mood (Mueller et al., 1985).

Serotonergic Response in Schizophrenia

The serotonergic agent mCPP has been used to study serotonergic dysfunction in treatment-refractory chronic schizophrenia. The heterogeneity in central serotonergic sensitivity among different patients is highlighted, suggesting variability in response to treatments targeting serotonergic receptors (Lindenmayer et al., 1997).

Safety And Hazards

The safety information for 2,3-Diphenylpiperazine includes the GHS07 pictogram, a warning signal word, and hazard statements H315, H319, H335 . Precautionary statements include P271, P261, P280 .

Future Directions

While the specific future directions for 2,3-Diphenylpiperazine are not mentioned in the search results, it’s worth noting that recent methods for the synthesis of piperazine derivatives have been published, indicating ongoing research in this area .

properties

IUPAC Name

2,3-diphenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYCTQXWYWRZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280105
Record name 2,3-diphenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diphenylpiperazine

CAS RN

143699-24-5
Record name 2,3-diphenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
P Vairaprakash, M Periasamy - The Journal of Organic Chemistry, 2006 - ACS Publications
Intramolecular reductive coupling of diimines in the presence of Zn/Ti(O i Pr) 2 Cl 2 gives the corresponding (±)-2,3-diarylpiperazines in 73−83% yields with dl/meso ratio >99%:<1%. …
Number of citations: 37 pubs.acs.org
M Periasamy, A Edukondalu, E Ramesh - ChemistrySelect, 2017 - Wiley Online Library
The meso‐2,3‐diphenylpiperazine was prepared in 86 % yield with 99:1 dr from the readily accessible 5,6‐diphenyl‐2,3‐dihydropyrazine by NaBH 4 /MeOH reduction. The …
P Vairaprakash, M Periasamy - Journal of Chemical Sciences, 2008 - Springer
Enantiomerically pure (R,R)-(+)-2,3-diphenylpiperazine with 98% ee was obtained by resolution of the corresponding racemic mixture using (1S)-(+)-10-camphorsulfonic acid. The …
Number of citations: 6 link.springer.com
M Periasamy, B Venkanna, M Nagaraju, L Mohan - Synthesis, 2020 - thieme-connect.com
Piperazine derivatives containing 1,1′-bi-2-naphthyl moiety were synthesized starting from 2,2′-dimethoxy-1,1′-bi-naphthalene via acylation using ethyl chlorooxoacetate and …
Number of citations: 1 www.thieme-connect.com
M Periasamy, A Edukondalu… - The Journal of Organic …, 2015 - ACS Publications
Racemic 2,3-diaryl-1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives are synthesized from the readily accessible piperazines in 50–64% yield by cyclization using ethylene bromide, …
Number of citations: 9 pubs.acs.org
CD LUNSFORD, RE LUTZ… - The Journal of Organic …, 1955 - ACS Publications
In an extension of studies on the effect of structure on the ring-chain tautomerism of the a-(0-hydroxylethylamino) ketones (1-4)(cf. I—II) an attempt has been made to obtain the a-(ß-…
Number of citations: 19 pubs.acs.org
T Shono, N Kise, E Shirakawa… - The Journal of …, 1991 - ACS Publications
Electroreduction of diimines, prepared from 1, 2-diamines and aromaticaldehydes, in acidic media gave intramolecularly coupled products, 2, 3-diarylpiperazines, stereoselectively. …
Number of citations: 103 pubs.acs.org
P Vairaprakash, M Periasamy - Tetrahedron Letters, 2008 - Elsevier
Enantioselective intramolecular reductive coupling of diimines by chiral titanium complexes, prepared using a titanium(IV) reagent and hemisalen ligands derived from chiral β-amino …
Number of citations: 14 www.sciencedirect.com
P Beak, J Yamamoto - Journal of Heterocyclic Chemistry, 1972 - Wiley Online Library
P. BEAK and J. YAMAMOTO, ChemInform Abstract: DIE BLDG. VON 2, 3‐DICYANO‐2, 3‐DIPHENYL‐PIPERAZIN AUS 2, 3‐DIPHENYL‐5, 6‐DIHYDRO‐PYRAZIN UND …
Number of citations: 1 onlinelibrary.wiley.com
M Dalai - shodhganga.inflibnet.ac.in
Shodhganga@INFLIBNET: Synthesis and applications of chiral amines containing Trans 1 2 diaminocyclohexane and 2 3 diphenylpiperazine moieties … Title: Synthesis and …
Number of citations: 0 shodhganga.inflibnet.ac.in

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